molecular formula C18H16N2O3 B4050576 4-(2-nitrophenyl)-1,3,4,6,7,8-hexahydro-2H-cyclopenta[g]quinolin-2-one

4-(2-nitrophenyl)-1,3,4,6,7,8-hexahydro-2H-cyclopenta[g]quinolin-2-one

Cat. No.: B4050576
M. Wt: 308.3 g/mol
InChI Key: CLSSEEVUVMQMPC-UHFFFAOYSA-N
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Description

4-(2-Nitrophenyl)-1,3,4,6,7,8-hexahydro-2H-cyclopenta[g]quinolin-2-one is a complex organic compound characterized by its intricate molecular structure This compound belongs to the class of quinolines, which are known for their diverse biological and chemical properties

Properties

IUPAC Name

4-(2-nitrophenyl)-1,3,4,6,7,8-hexahydrocyclopenta[g]quinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3/c21-18-10-14(13-6-1-2-7-17(13)20(22)23)15-8-11-4-3-5-12(11)9-16(15)19-18/h1-2,6-9,14H,3-5,10H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLSSEEVUVMQMPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC3=C(C=C2C1)NC(=O)CC3C4=CC=CC=C4[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-nitrophenyl)-1,3,4,6,7,8-hexahydro-2H-cyclopenta[g]quinolin-2-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The reaction may require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The process would be optimized to maximize yield and minimize by-products. Purification techniques such as recrystallization, chromatography, or distillation may be employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions. The presence of the nitro group and the quinoline core makes it a versatile substrate for organic synthesis.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).

  • Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a catalyst, or using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

  • Substitution: Nucleophilic substitution reactions may involve halogenating agents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).

  • Addition: Electrophilic addition reactions can be facilitated by strong acids or Lewis acids.

Major Products Formed: The reactions can yield a variety of products, including oxidized derivatives, reduced forms, substituted analogs, and addition products. These products can be further modified or used in subsequent synthetic steps.

Scientific Research Applications

Chemistry: In the field of chemistry, this compound serves as a valuable intermediate for the synthesis of more complex molecules. Its reactivity allows for the construction of diverse chemical structures, making it useful in the development of new materials and pharmaceuticals.

Biology: Biologically, 4-(2-nitrophenyl)-1,3,4,6,7,8-hexahydro-2H-cyclopenta[g]quinolin-2-one has shown potential in various biological assays. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.

Medicine: In medicine, this compound could be explored for its therapeutic potential. Its ability to interact with biological targets and pathways may lead to the development of new treatments for diseases.

Industry: Industrially, this compound can be used in the production of dyes, pigments, and other chemical products. Its unique properties make it suitable for applications requiring specific chemical functionalities.

Mechanism of Action

The mechanism by which 4-(2-nitrophenyl)-1,3,4,6,7,8-hexahydro-2H-cyclopenta[g]quinolin-2-one exerts its effects involves interactions with molecular targets and pathways. The nitro group and the quinoline core can bind to enzymes, receptors, or other biological molecules, leading to biological responses. The specific pathways and targets would depend on the context of its application, whether in biological systems or industrial processes.

Comparison with Similar Compounds

  • Quinoline: A simpler analog without the nitro group.

  • 2-Nitrophenyl derivatives: Compounds containing the nitro group on a phenyl ring.

  • Cyclopenta[g]quinoline derivatives: Compounds with a similar fused ring structure.

Uniqueness: 4-(2-nitrophenyl)-1,3,4,6,7,8-hexahydro-2H-cyclopenta[g]quinolin-2-one stands out due to its combination of the nitro group and the complex fused ring system. This combination provides unique chemical and biological properties that are not found in simpler analogs or compounds lacking the nitro group.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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